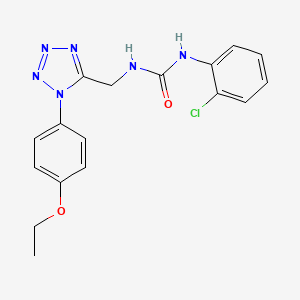

(6-氯-4-(邻甲苯磺酰)喹啉-3-基)(哌啶-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- Quinoline Core : The central quinoline nucleus provides the backbone for this compound. Quinolines are nitrogen-containing bicyclic compounds found in various natural products and synthetic molecules. They exhibit diverse biological activities, including antimalarial, antimicrobial, antidepressant, and anticancer effects .

科学研究应用

Antimicrobial Activity

The quinoline core of the compound is known for its antimicrobial properties. Research indicates that derivatives of quinoline, such as the one , can be effective against a variety of microbial pathogens. They are particularly potent against Gram-positive and Gram-negative bacteria, making them valuable in the development of new antimicrobial agents with improved pharmacodynamic and pharmacokinetic properties .

Anticancer Potential

Quinoline derivatives have been studied for their potential in cancer therapy. They can interfere with various cellular processes in cancer cells, including DNA synthesis. By promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, quinoline derivatives can lead to rapid cell death, which is beneficial in targeting cancer cells .

Antimalarial Properties

The compound’s structure is conducive to antimalarial activity. Quinoline derivatives have been a mainstay in antimalarial drugs, and modifications to the quinoline nucleus can lead to new drugs with enhanced efficacy against malaria-causing parasites .

Antidepressant and Anticonvulsant Effects

Quinoline derivatives are also explored for their potential use in treating neurological disorders. Their ability to modulate neurotransmitter systems could make them suitable candidates for antidepressant and anticonvulsant medications .

Antiviral Applications

The structural complexity of quinoline derivatives allows them to be used in the development of antiviral drugs. They can inhibit the replication of viruses by interfering with viral enzymes or blocking the viral entry into host cells .

Anti-inflammatory and Antioxidant Effects

These compounds can exhibit anti-inflammatory and antioxidant properties, which are beneficial in treating chronic inflammatory diseases and in preventing oxidative stress-related cellular damage .

Antihypertensive Use

Quinoline derivatives can act on the cardiovascular system to lower blood pressure. Their potential as antihypertensive agents is being explored, which could lead to new treatments for high blood pressure .

Antimycobacterial Activity

The compound’s ability to act against mycobacteria makes it a candidate for the treatment of tuberculosis and other mycobacterial infections. Its efficacy in this area is linked to its ability to disrupt bacterial cell wall synthesis .

属性

IUPAC Name |

[6-chloro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOSHTCIJNZFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)

![2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2913914.png)

![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913916.png)

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine](/img/structure/B2913918.png)

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)

![Methyl 2-[[2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2913924.png)